molecular formula C7H5NO2 B1587391 2,4-Dihydroxybenzonitrile CAS No. 64419-24-5

2,4-Dihydroxybenzonitrile

Cat. No. B1587391
CAS RN: 64419-24-5
M. Wt: 135.12 g/mol
InChI Key: JFZAJWBGISKERI-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzonitrile is an organic compound with the chemical formula C7H5NO2 . It is a white crystalline solid with a special aromatic odor . It is used as an important organic intermediate for the synthesis of drugs, dyes, and heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxybenzonitrile is represented by the formula C7H5NO2 . The InChI code for the compound is 1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H . The molecular weight of the compound is 135.12 .


Physical And Chemical Properties Analysis

2,4-Dihydroxybenzonitrile is a white to light yellow solid . It has a melting point of 179°C and a predicted boiling point of 339.4±12.0°C . The compound is soluble in alcohol and ether solvents, but insoluble in water . It is a neutral substance in water and can undergo oxidation, reduction, and addition reactions .

Scientific Research Applications

Inhibition and Antibacterial Properties

2,4-Dihydroxybenzonitrile's derivatives, such as 3,4-dihydroxybenzonitrile, have shown promising results in inhibiting the monophenolase activity of mushroom tyrosinase. This suggests potential applications in fields requiring tyrosinase inhibition. Additionally, its antibacterial properties against bacteria like E. coli and fungi such as C. albicans have been noted, indicating its potential use as an antimicrobial agent (Qin, 2008).

Corrosion Inhibition

2,4-Dihydroxybenzonitrile and its derivatives, like 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These compounds, particularly in their various synthesized forms, have demonstrated significant inhibition efficiency, making them potential candidates for corrosion protection applications (Verma et al., 2015).

Photochemistry and Photoproducts

Research into the photochemistry of substituted 4-halogenophenols, including derivatives of 2,4-Dihydroxybenzonitrile, has revealed insights into the formation of various photoproducts under different conditions. This study aids in understanding the photoreactive nature of these compounds, which could be significant in fields like photodynamic therapy or photochemical synthesis (Bonnichon et al., 1999).

Complexation with Enzymes

The ability of 3,4-Dihydroxybenzonitrile to form stable complexes with enzymes like ferric soybean lipoxygenase has been explored. This complexation process, studied through various spectroscopic techniques, suggests potential applications in enzyme inhibition or modification, which can be crucial in biomedical research or drug development (Nelson et al., 1995).

Synthesis of Heterocycles

2,4-Dihydroxybenzonitrile has been utilized in the synthesis of heterocyclic compounds. These synthesized compounds, such as benzodioxanes, are of interest in organic chemistry and pharmaceutical research, potentially leading to the development of new drugs or organic materials (Ganesh & Krupadanam, 1998).

Herbicide Resistance in Transgenic Plants

The herbicidal properties of compounds related to 2,4-Dihydroxybenzonitrile, like bromoxynil, have led to the development of transgenic plants with specific resistance. This research opens pathways for agricultural biotechnology to develop crop varieties that can withstand certain herbicides, thereby improving weed control (Stalker et al., 1988).

Safety And Hazards

2,4-Dihydroxybenzonitrile is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 2,4-Dihydroxybenzonitrile are not detailed in the search results, one source mentions the use of a related compound, 3, 4-dihydroxybenzonitrile dilithium salt (Li2DHBN), in prelithiation strategies for lithium-ion capacitors . This suggests potential future research directions in the field of energy storage technologies .

properties

IUPAC Name

2,4-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZAJWBGISKERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982993
Record name 2,4-Dihydroxybenzonitrile
Source EPA DSSTox
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxybenzonitrile

CAS RN

64419-24-5
Record name 2,4-Dihydroxybenzonitrile
Source CAS Common Chemistry
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Record name 2,4-Dihydroxybenzonitrile
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Record name 2,4-Dihydroxybenzonitrile
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Record name 2,4-dihydroxybenzonitrile
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Synthesis routes and methods I

Procedure details

In an acetic acid (10 mL) solvent, a solution including 2,3-dihydroxybenzaldehyde (3.0 g, 21.7 mmol), sodium acetate (NaOAc) (3.54 g, 43.4 mmol), and nitroethane (3.24 g, 43.4 mmol) was refluxed for 8 hours. After cooling, the reaction mixture was distributed between ethyl acetate and water. Until a pH of the residual aqueous layer reached 8, an organic layer was washed with a saturated NaHCO3 solution. The organic layer was evaporated, the residual was purified by silica gel column chromatography using hexane and ethyl acetate (2:1) as a developer to obtain Compound 101a (1.88 g, 59%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol), sodium acetate (5.94 g, 72.4 mmol), nitroethane (5.44 g, 72.4 mmol) and glacial acetic acid (10 ml) was refluxed for 6 hours. After cooling, the mixture was poured onto ice (100 g) and extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated NaHCO3 until the pK of the aqueous layer remained at 8, dried (Na2SO4) and the solvent removed in vacuo. Flash chromatography (SiO2, cyclohexane: ethyl acetate=1:1) afforded 2,4-dihydroxybenzonitrile (2.87 g, 59%) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ6.33 (d, 1 H, J=8.6 Hz), 6.43 (s, 1 H), 7.37 (d, 1 H, J=8.6 Hz), 10.35 (s, 1 H), 10.78 (s, 1 H). IR (KBr) 2200 cm−1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2,4-dimethoxybenzonitrile (2 g) was mixed with pyridinium chloride (5.67 g) and the reaction mixture was fused at 210° C. for 2 hours. After being left to stand at room temperature overnight, the mixture was diluted with water and extracted into diethyl ether. The ether extracts were washed with water, dried over magnesium sulphate and concentrated to give a pink solid which was washed with petrol and air dried to give 2,4-dihydroxybenzonitrile (1.17 g) (m pt 176°-178° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 1999 - ACS Publications
Additional structure−activity studies of desferrithiocin analogues are carried out. The effects of stereochemistry at C-4 on the ligands' iron clearing efficiency are reviewed and assessed …
Number of citations: 93 pubs.acs.org
I Wirth, S Diele, A Eremin, G Pelzl, S Grande… - Journal of Materials …, 2001 - pubs.rsc.org
A new series of achiral five-ring banana-shaped compounds is presented which exhibit a cyano substituent in the 4-position of the central core. It follows from X-ray investigations and …
Number of citations: 183 pubs.rsc.org
A Özkonstanyan, HH Mert, MS Mert, BB Eran… - Journal of Molecular …, 2020 - Elsevier
A new bent-core liquid crystal (LC) compound 4-Cyano-1,3-phenylenebis[4-(4-(S)-2-Dodecyloxypropionyloxyphenoxycarbonyl)benzoate] (CyPDB) consisting of O-dodecyl lactate …
Number of citations: 3 www.sciencedirect.com
P Chelme-Ayala, MG El-Din, DW Smith - Chemosphere, 2010 - Elsevier
This study evaluated the reaction kinetics and degradation mechanism of the pesticides bromoxynil and trifluralin during conventional ozonation. The second-order rate constants for the …
Number of citations: 118 www.sciencedirect.com
G Albarrán, E Galicia-Jiménez, E Mendoza… - Radiation Physics and …, 2017 - Elsevier
The directing effect of a hydroxyl group on the substitution and addition reactions of • OH to the substituted and free positions in aromatic rings of p-substituted-phenols were studied in …
Number of citations: 3 www.sciencedirect.com
L Kovalenko, MW Schröder, R Amaranatha Reddy… - Liquid …, 2005 - Taylor & Francis
New five‐ring bent‐core mesogens derived from 4‐cyanoresorcinol as the central core have been synthesized. The mesophases were assigned by polarizing microscopy, X‐ray …
Number of citations: 102 www.tandfonline.com
M Alaasar, M Prehm, K May, A Eremin… - Advanced Functional …, 2014 - Wiley Online Library
A new series of azobenzene containing bent‐core molecules incorporating 4‐cyanoresorcinol as the central core unit exhibiting cybotactic nematic, rectangular, columnar, and different …
Number of citations: 66 onlinelibrary.wiley.com
M Alaasar, M Prehm, MG Tamba, N Sebastián… - …, 2016 - Wiley Online Library
A bent‐core mesogen consisting of a 4‐cyanoresorcinol unit as the central core and laterally fluorinated azobenzene wings forms four different smectic LC phase structures in the …
RJ Bergeron, J Wiegand, WR Weimar… - Journal of medicinal …, 1999 - ACS Publications
Further structure−activity studies of desferrithiocin analogues are carried out. (S)-Desazadesmethyldesferrithiocin, 2-(2-hydroxyphenyl)-Δ 2 -thiazoline-4(S)-carboxylic acid, serves as …
Number of citations: 94 pubs.acs.org
E Golombok - 1947 - search.proquest.com
… Since, in all cases except 2:4-dihydroxybenzonitrile, the nitriles were readily converted to the … 2 :4-Dihydroxybenzonitrile did not undergo these reactions but the cause was not the "ortho …
Number of citations: 3 search.proquest.com

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